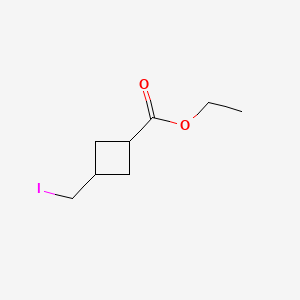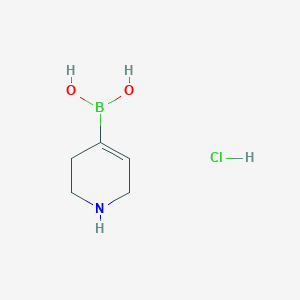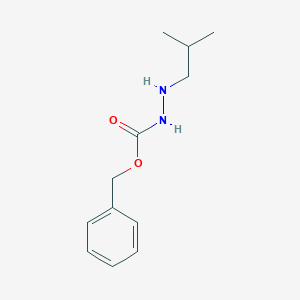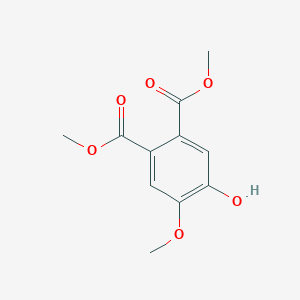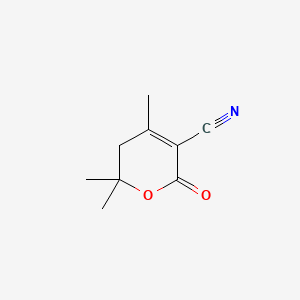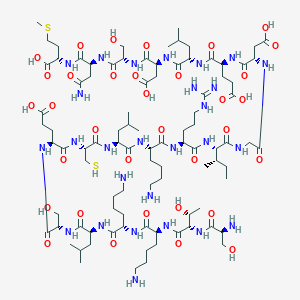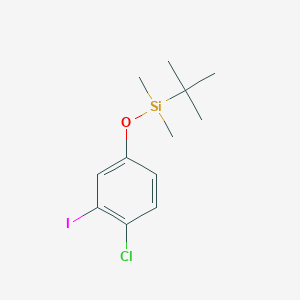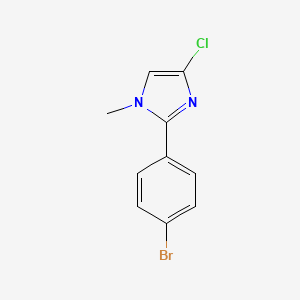
(Z)-2-cyano-2-phenylethenolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-cyano-2-phenylethenolate is an organic compound characterized by the presence of a cyano group (–CN) and a phenyl group (–C₆H₅) attached to an ethenolate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-2-phenylethenolate typically involves the reaction of benzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an isomerization step to yield the (Z)-isomer. The reaction conditions often include refluxing the mixture in ethanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
(Z)-2-cyano-2-phenylethenolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidized derivatives of the phenyl group.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry
(Z)-2-cyano-2-phenylethenolate is used as an intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and pharmaceuticals.
Biology
In biological research, this compound is studied for its potential interactions with enzymes and proteins, providing insights into enzyme inhibition and protein-ligand binding.
Medicine
The compound’s derivatives are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of (Z)-2-cyano-2-phenylethenolate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. The phenyl group provides hydrophobic interactions, enhancing the compound’s ability to interact with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-cyano-2-phenylethenolate: The geometric isomer of (Z)-2-cyano-2-phenylethenolate, differing in the spatial arrangement of the cyano and phenyl groups.
Benzylidenemalononitrile: A related compound with a similar structure but lacking the ethenolate moiety.
Uniqueness
This compound is unique due to its specific geometric configuration, which can influence its reactivity and interactions with other molecules. This configuration can lead to different biological activities and chemical properties compared to its isomers and related compounds.
Eigenschaften
Molekularformel |
C9H6NO- |
|---|---|
Molekulargewicht |
144.15 g/mol |
IUPAC-Name |
(3-oxo-2-phenylprop-1-enylidene)azanide |
InChI |
InChI=1S/C9H6NO/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,7H/q-1 |
InChI-Schlüssel |
JHLMQRBLVWPIQI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=C=[N-])C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


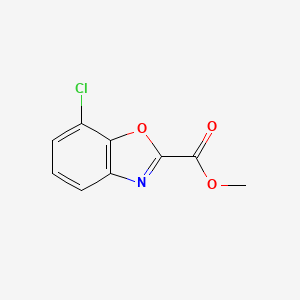

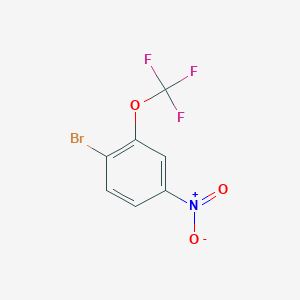
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)

